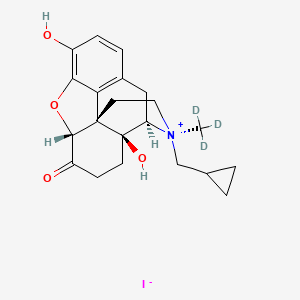
Methylnaltrexone D3 (iodide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylnaltrexone D3 (iodide) is a labeled analogue of Methylnaltrexone iodide. Methylnaltrexone is a derivative of Naltrexone, which is used to treat alcohol dependence and prevent relapse of opioid dependence. Methylnaltrexone D3 (iodide) is primarily used in scientific research due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
準備方法
The preparation of Methylnaltrexone D3 (iodide) involves several synthetic routes and reaction conditions. One common method includes the methylation of Naltrexone followed by iodination. The reaction conditions typically involve the use of methyl iodide and a base such as potassium carbonate in an appropriate solvent like dimethylformamide . Industrial production methods focus on optimizing yield and purity, often achieving a product purity of over 99.8% .
化学反応の分析
Methylnaltrexone D3 (iodide) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like iodine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naltrexone derivatives, while reduction can produce methylnaltrexone analogues .
科学的研究の応用
Methylnaltrexone D3 (iodide) has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
作用機序
Methylnaltrexone D3 (iodide) acts as a peripherally acting μ-opioid receptor antagonist. It inhibits the opioid-induced decrease in gastric motility and transit time by blocking the μ-opioid receptors in the gastrointestinal tract . This action helps alleviate opioid-induced constipation without affecting the analgesic effects of opioids on the central nervous system .
類似化合物との比較
Methylnaltrexone D3 (iodide) is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methylnaltrexone bromide: Another derivative of Naltrexone used for similar purposes.
Naltrexone: The parent compound used to treat alcohol and opioid dependence.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Methylnaltrexone D3 (iodide) offers the advantage of being used in metabolic research due to its stable isotope labeling, making it a valuable tool for studying metabolic pathways and drug interactions.
特性
分子式 |
C21H26INO4 |
|---|---|
分子量 |
486.4 g/mol |
IUPAC名 |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide |
InChI |
InChI=1S/C21H25NO4.HI/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1/i1D3; |
InChIキー |
VYZRRRRJXDLIFG-NMQJHUCESA-N |
異性体SMILES |
[2H]C([2H])([2H])[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
正規SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


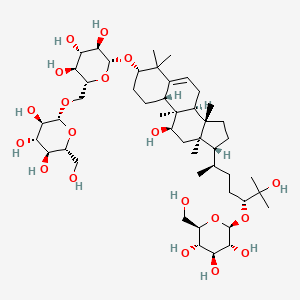
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
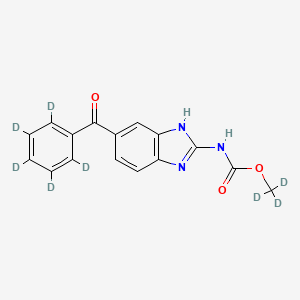
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)

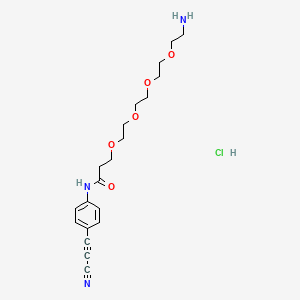

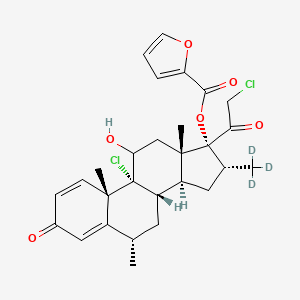
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)

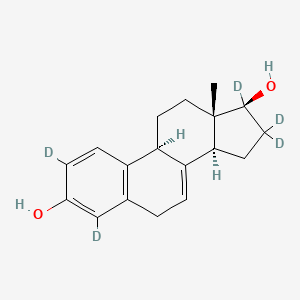
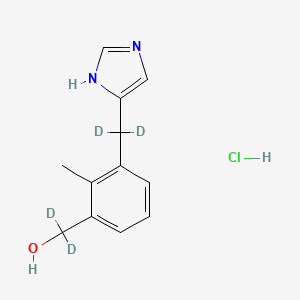

![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
